5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 5-Fluoro-2-(TMD)benzaldehyde, is a synthetic compound that has been studied extensively for its potential applications in the biomedical and pharmaceutical fields. It is a boron-containing aldehyde that is a derivative of the parent compound benzaldehyde and is used as a precursor for the synthesis of various organic compounds. TMD has been studied for its ability to act as a catalyst for the synthesis of organic compounds and as a reagent for the formation of new molecules. It has also been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and medicine.
Scientific Research Applications
Synthesis and Crystallography
The compound is utilized as a boric acid ester intermediate in the synthesis of complex molecules. Huang et al. (2021) highlighted its role in obtaining compounds through a three-step substitution reaction. These compounds were then subject to FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. DFT studies compared the molecular structures with X-ray diffraction values, demonstrating the consistency of the molecular structures optimized by DFT with the crystal structures determined by single-crystal X-ray diffraction. This research emphasizes the compound's utility in synthesizing and analyzing new chemical entities (Huang et al., 2021).
Molecular Structure and Physicochemical Properties
The molecular electrostatic potential and frontier molecular orbitals of compounds derived from this chemical were investigated, revealing some of their physicochemical properties. This indicates the potential of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in the development of new materials with specific electronic properties (Huang et al., 2021).
Fluorescent Probes for Sensing Applications
This compound has also been utilized in the synthesis of fluorescent probes for the detection of hydrogen peroxide vapor, an application relevant in the context of explosive detection and environmental monitoring. Fu et al. (2016) synthesized imine derivatives that showed fast deboronation velocity in H2O2 vapor, enhancing the sensing performance of borate to hydrogen peroxide vapor. This study illustrates the compound's potential in creating highly sensitive and selective sensors for environmental and safety applications (Fu et al., 2016).
Catalysis and Organic Synthesis
Moreover, the compound has been applied in catalysis and organic synthesis, serving as an intermediate or a functional group in various chemical reactions. For example, Takagi and Yamakawa (2013) explored its use in Pd-catalyzed borylation of arylbromides, demonstrating its effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This highlights its role in facilitating borylation reactions, which are crucial for creating compounds with boron-containing groups, further expanding its applications in organic synthesis (Takagi & Yamakawa, 2013).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing biochemical pathways .
Mode of Action
It’s known that similar compounds can act as reagents in chemical reactions, particularly in the borylation of arenes .
Biochemical Pathways
It’s known that similar compounds can be used in the synthesis of intermediates for generating conjugated copolymers .
Result of Action
Similar compounds are known to be used in the synthesis of various chemical intermediates .
Action Environment
Similar compounds are known to be stable under normal conditions .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 5-fluoro-2-nitrobenzaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "5-fluoro-2-nitrobenzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Acetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 5-fluoro-2-nitrobenzaldehyde to 5-fluoro-2-aminobenzaldehyde using sodium borohydride in methanol", "Step 2: Protection of the amine group in 5-fluoro-2-aminobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of acetic acid", "Step 3: Hydrolysis of the protected amine group using sodium hydroxide in water to yield 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether" ] } | |
CAS RN |
943310-52-9 |
Product Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Molecular Formula |
C13H16BFO3 |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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